

Entinostat: A Comprehensive Technical Overview of its Discovery, Development, and Mechanism of Action

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Introduction

Entinostat (also known as MS-275 and SNDX-275) is a synthetic benzamide derivative that has emerged as a significant therapeutic candidate in the landscape of epigenetic modifiers. It is a potent and selective inhibitor of Class I and IV histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis. By inhibiting these enzymes, Entinostat can restore normal gene expression patterns, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth. This technical guide provides an in-depth overview of the discovery and development timeline of Entinostat, its mechanism of action, and key data from pivotal preclinical and clinical studies.

Discovery and Development Timeline

Entinostat's journey from a laboratory compound to a clinically investigated anticancer agent has been marked by extensive preclinical and clinical research. It is one of the benzamide-containing HDAC inhibitors that has progressed to late-stage clinical trials for various malignancies.

Early Development and Preclinical Studies:



- Initial Synthesis: Entinostat was developed as a synthetic benzamide derivative.
- Preclinical Evaluation: Extensive in vitro and in vivo preclinical studies demonstrated its
 potent anti-tumor activity across a range of human tumor cell lines and xenograft models,
 including those for lung, prostate, breast, pancreas, and renal cell carcinoma.[1] These early
 studies established its mechanism as a selective Class I HDAC inhibitor and provided the
 rationale for clinical investigation.

Clinical Development:

- Phase I Trials: Early clinical trials focused on establishing the safety, tolerability, pharmacokinetics, and pharmacodynamics of Entinostat. These studies explored various dosing schedules, including daily and weekly administrations, with the weekly schedule being found to be well-tolerated.[1] For instance, a Phase I study in patients with advanced solid tumors or lymphoma determined dose-limiting toxicities and helped establish a recommended Phase II dose.[1] Another Phase I trial evaluated Entinostat in combination with 13-cis-retinoic acid, establishing a recommended Phase II dose of 4 mg m⁻² once weekly for the combination.[2]
- Phase II Trials: Numerous Phase II trials have evaluated Entinostat's efficacy, both as a
 monotherapy and in combination with other agents, in various cancers. A key randomized
 Phase II study, ENCORE 301, showed that the addition of Entinostat to the aromatase
 inhibitor exemestane improved overall survival in patients with hormone receptor-positive
 advanced breast cancer.[3]
- Phase III Trials: Based on promising Phase II results, the E2112 (NCT02115282) Phase III trial was initiated to confirm the overall survival benefit of Entinostat in combination with exemestane in advanced HR+ breast cancer.[1][3] More recently, a Phase III trial in China (EOC103A3101) led to the approval of Entinostat by China's National Medical Products Administration (NMPA) for HR+/HER2- advanced breast cancer that has relapsed or progressed on endocrine therapy.[4]

Mechanism of Action

Entinostat selectively inhibits Class I (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11) histone deacetylases.[1][5] Its primary mechanism involves the following key processes:

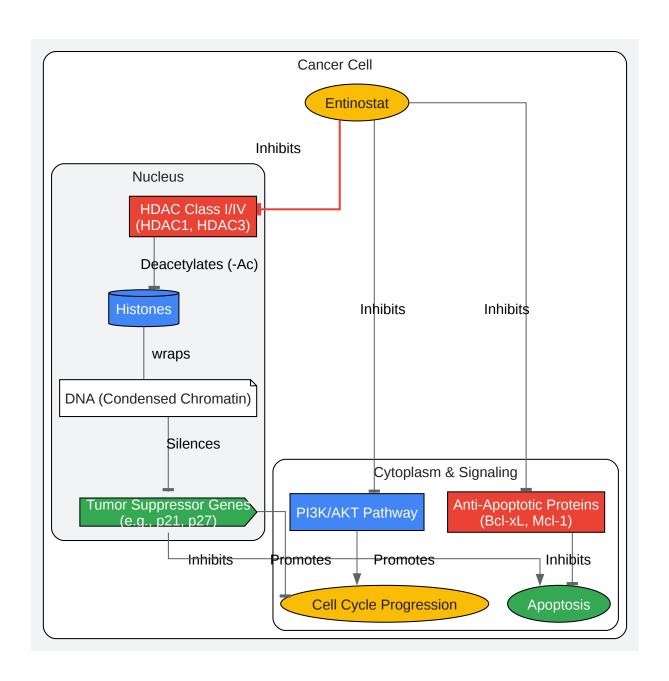


- Histone Hyperacetylation: HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Entinostat causes an accumulation of acetylated histones. This "opens up" the chromatin, making it more accessible to transcription factors and allowing for the expression of previously silenced genes.[5][6]
- Reactivation of Tumor Suppressor Genes: A primary consequence of histone
 hyperacetylation is the reactivation of tumor suppressor genes, such as the cyclin-dependent
 kinase inhibitors p21 and p27.[5][7] This leads to cell cycle arrest, typically at the G1 phase,
 and inhibits cancer cell proliferation.[5][7][8]
- Induction of Apoptosis: Entinostat can induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. It has been shown to down-regulate anti-apoptotic proteins like Bcl-xL and Mcl-1, and up-regulate pro-apoptotic proteins such as Bim1.[7][8][9]
- Modulation of Non-Histone Proteins: Beyond histones, HDACs also deacetylate a variety of other proteins, including transcription factors and signaling molecules. By inhibiting HDACs, Entinostat can alter the function of these proteins, impacting various cellular processes crucial for cancer progression.[5]
- Immunomodulation: Entinostat has demonstrated significant immunomodulatory activity. It
 can enhance anti-tumor immune responses by targeting and downregulating
 immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells
 (MDSCs).[1][3] This activity makes it a promising candidate for combination therapies with
 immunotherapies like checkpoint inhibitors.

Signaling Pathways Modulated by Entinostat

Entinostat's anticancer effects are mediated through its influence on several critical signaling pathways.





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Caption: Mechanism of action of Entinostat in a cancer cell.



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Entinostat.

Table 1: Preclinical In Vitro Activity of Entinostat

Cell Line	Cancer Type	IC50 Value (nM)	Reference
HD-MB03	Medulloblastoma (MYC-amplified)	575	[10]
MED8A	Medulloblastoma (MYC-amplified)	672.5	[10]

Table 2: Key Phase III Clinical Trial Results (Entinostat + Exemestane)

Trial Identifier	Patient Populatio n	Primary Endpoint	Result (Entinost at Arm)	Result (Placebo Arm)	Hazard Ratio (HR)	Referenc e
EOC103A3 101	HR+/HER2 - Advanced Breast Cancer (Chinese patients)	Progressio n-Free Survival (PFS)	6.32 months	3.72 months	0.76	[4]
EOC103A3 101	HR+/HER2 - Advanced Breast Cancer (Chinese patients)	Overall Survival (OS)	38.55 months	~29.5 months	0.75	[4]

Table 3: Common Adverse Events (Grade 3/4) in Clinical Trials



Adverse Event	Frequency	Notes	Reference
Neutropenia	Common	Manageable hematologic toxicity	[3][11]
Thrombocytopenia	Common	Manageable hematologic toxicity	[3]
Anemia	Reported	Dose-limiting toxicity at 5 mg m ⁻²	[2][11]
Fatigue	Common	Mostly Grade 1 or 2	[2][3]
Hyponatremia	Reported	Dose-limiting toxicity at 5 mg m ⁻²	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the evaluation of Entinostat.

In Vitro Cell Proliferation Assay

- Objective: To determine the concentration of Entinostat that inhibits cell growth by 50% (IC50).
- Methodology:
 - Cell Culture: Human cancer cell lines (e.g., HD-MB03, MED8A medulloblastoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.[10]
 - Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of Entinostat (e.g., twofold dilution series) or DMSO as a vehicle control.[10]
 - Incubation: Cells are incubated with the drug for a specified period, typically 72 hours.[10]



- Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.
- Data Analysis: The results are normalized to the DMSO control. The IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).[10]

Western Blot Analysis for Histone Acetylation

- Objective: To confirm the mechanism of action of Entinostat by detecting changes in histone acetylation.
- Methodology:
 - Cell Treatment and Lysis: Cells are treated with Entinostat or vehicle control for a specified time. After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
 - Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
 - SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
 - Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or total Histone H3).
 - Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Phase I "3+3" Dose-Escalation Trial Design



- Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of a new drug combination.
- Methodology:
 - Patient Cohorts: Patients are enrolled in cohorts of three.[11]
 - Dose Escalation: The first cohort receives the starting dose level of the investigational drug (e.g., Entinostat at 3 mg orally per week).[11]
 - Dose-Limiting Toxicity (DLT) Assessment: Patients are monitored for a predefined period (typically the first cycle of treatment) for DLTs.
 - Escalation Rules:
 - If 0 of 3 patients experience a DLT, the dose is escalated for the next cohort.
 - If 1 of 3 patients experiences a DLT, three more patients are enrolled at the same dose level. If 1 of the total 6 patients experiences a DLT, the dose is escalated. If ≥2 of 6 experience a DLT, the dose is considered to have exceeded the MTD.
 - If ≥2 of the first 3 patients experience a DLT, the dose is considered to have exceeded the MTD.
 - MTD Definition: The MTD is defined as the highest dose level at which fewer than onethird of patients experience a DLT. The RP2D is often the MTD or a lower, better-tolerated dose.

Development Timeline Visualization

The following diagram provides a visual summary of the key milestones in the development of Entinostat.





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Caption: Key milestones in the discovery and development of Entinostat.

Conclusion

Entinostat represents a successful example of targeted epigenetic therapy. Its development has been guided by a strong preclinical rationale and a systematic clinical evaluation process. As a selective Class I/IV HDAC inhibitor, it modulates gene expression to exert potent antitumor effects, including cell cycle arrest and apoptosis. Furthermore, its immunomodulatory properties open new avenues for combination therapies, particularly with immune checkpoint inhibitors. The recent regulatory approval in China for advanced breast cancer underscores its clinical potential. Ongoing and future research will continue to define the optimal use of Entinostat in the treatment of various malignancies, aiming to overcome drug resistance and improve patient outcomes.

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